2-Biphenylzinc iodide
Description
Activation of Zinc Metal for Organozinc Reagent Formation
Standard zinc metal is often unreactive towards organic halides. Therefore, the activation of zinc is a common and necessary step to enhance its reactivity for the formation of organozinc reagents like 2-biphenylzinc iodide.
The Rieke method is a widely recognized procedure for producing highly reactive zinc metal. This method involves the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent such as lithium or potassium in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgunl.edu The resulting zinc is a finely divided, highly porous black powder with a large surface area, which significantly enhances its reactivity. unl.edu
Various protocols exist for zinc activation beyond the original Rieke method. These methods aim to improve the reactivity, handling, and reproducibility of the activated zinc.
| Activation Method | Reducing Agent | Solvent | Key Features |
| Rieke Method | Lithium or Potassium | Tetrahydrofuran | Produces highly reactive, finely divided zinc powder. |
| Zinc-Copper Couple | N/A | N/A | An earlier method for activating zinc, often used in the Frankland synthesis of organozinc compounds. wikipedia.org |
| 1,2-Dibromoethane (B42909) and Trimethylsilyl (B98337) Chloride | N/A | Tetrahydrofuran | This method activates zinc and the presence of lithium chloride is crucial for forming a soluble adduct. wikipedia.org |
The choice of activation protocol can influence the subsequent reactivity of the zinc and the efficiency of the organozinc reagent formation. For instance, Rieke zinc prepared by lithium reduction has been shown to have different reactivity compared to that prepared by sodium reduction, a difference attributed to the residual salts in the supernatant. acs.org
Direct Oxidative Addition Pathways to Form Arylzinc Iodides
The direct insertion of zinc metal into a carbon-halogen bond is a fundamental method for preparing organozinc halides. kyoto-u.ac.jp
The most common precursor for the synthesis of this compound is 2-iodobiphenyl (B1664525). The reaction involves the direct oxidative addition of activated zinc to the carbon-iodine bond of 2-iodobiphenyl. Aryl iodides are generally more reactive towards zinc insertion than the corresponding bromides or chlorides. riekemetals.com
The general reaction is as follows:
2-Iodobiphenyl + Zn* → this compound
Where Zn* represents activated zinc.
The reaction is typically carried out under an inert atmosphere to prevent the degradation of the highly reactive organozinc product. riekemetals.comriekemetals.com
For the large-scale synthesis of this compound, optimization of reaction conditions is critical to maximize yield and purity.
| Parameter | Optimized Condition | Rationale |
| Zinc | 1.5 equivalents of Rieke Zinc | Ensures complete conversion of the aryl iodide. riekemetals.com |
| Solvent | Tetrahydrofuran (THF) | Common solvent for organozinc reagent formation, facilitates solubilization. |
| Temperature | Room temperature or reflux | Reaction can proceed at room temperature overnight or be accelerated by refluxing for 1-2 hours. riekemetals.com |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents decomposition of the air- and moisture-sensitive organozinc reagent. riekemetals.comriekemetals.com |
Careful control of these parameters allows for the efficient and reliable synthesis of this compound on a preparative scale.
Alternative Routes for the Generation of this compound Precursors
While direct oxidative addition to 2-halobiphenyls is the most direct route, other methods can generate precursors that lead to this compound. For instance, transmetalation reactions, where an organometallic compound of another metal is reacted with a zinc salt, can produce the desired organozinc reagent. However, for the direct synthesis of this compound, the oxidative addition pathway remains the most prominent.
Recent research has also explored the use of aryl sulfonates and arylsulfonium salts as precursors for arylzinc reagents, offering an alternative to traditional aryl halides. kyoto-u.ac.jpnih.gov These methods often require a nickel or cobalt catalyst to facilitate the zinc insertion. kyoto-u.ac.jpnih.gov This approach could potentially be applied to the synthesis of this compound from a corresponding biphenyl (B1667301) sulfonate or sulfonium (B1226848) salt, expanding the range of accessible starting materials.
Alternative Routes for the Generation of this compound Precursors
Transmetalation Strategies Involving 2-Biphenyl Derivatives
Transmetalation is a widely used method for the preparation of organozinc halides. This two-step process involves the initial formation of a more reactive organometallic species, typically an organolithium or organomagnesium compound, followed by its reaction with a zinc salt to furnish the desired organozinc reagent. This strategy offers versatility but requires careful control of reaction conditions due to the high reactivity of the intermediates.
The most common application of this method for synthesizing this compound begins with the preparation of a Grignard reagent, 2-biphenylmagnesium halide, from a corresponding 2-halobiphenyl such as 2-bromobiphenyl (B48390) or 2-iodobiphenyl and magnesium metal. This is subsequently treated with a zinc halide, like zinc chloride or zinc iodide. A user on a chemistry forum described preparing phenylzinc halide by reacting phenylmagnesium bromide with zinc chloride in tetrahydrofuran (THF), a method directly applicable to the biphenyl system. reddit.com The primary motivation for this approach is often to generate a less reactive, more functional-group-tolerant organozinc species from a highly reactive Grignard or organolithium precursor. nih.gov The presence of magnesium salts, such as MgX₂, in the final mixture is a common outcome, which can sometimes be removed by precipitation with dioxane if a pure solution is required. reddit.com
| Biphenyl Precursor | Intermediate Reagent | Zinc Salt | Solvent | Typical Conditions |
| 2-Bromobiphenyl | 2-Biphenylmagnesium bromide | ZnCl₂ or ZnI₂ | Tetrahydrofuran (THF) | Formation of Grignard, then addition of zinc salt at 0 °C to room temp. |
| 2-Iodobiphenyl | 2-Biphenyllithium | ZnCl₂ or ZnI₂ | Diethyl ether or THF | Reaction with organolithium (e.g., n-BuLi) at low temp. (-78 °C), then transmetalation. |
This table represents a generalized summary of the transmetalation approach based on standard organometallic practices.
Halogen-Zinc Exchange Reactions in the Context of Biphenyl Systems
Halogen-zinc exchange reactions provide a more direct route to this compound, circumventing the need for highly reactive intermediates like organolithiums or Grignard reagents. These methods can be broadly categorized into direct oxidative insertion of metallic zinc into the carbon-halogen bond and exchange reactions using pre-formed organozinc reagents.
Direct Oxidative Insertion of Zinc
The direct insertion of zinc metal into the carbon-iodine bond of 2-iodobiphenyl is a primary method for generating this compound. The success of this reaction is highly dependent on the reactivity of the zinc metal. ijmpronline.com Early methods required highly activated "Rieke zinc," prepared by the reduction of a zinc salt. ijmpronline.com
A significant advancement in this area was the development of methods using commercially available zinc powder activated by various means. Knochel and co-workers demonstrated that the presence of lithium chloride (LiCl) greatly facilitates the insertion of zinc dust into aryl iodides and bromides in THF. ijmpronline.comresearchgate.net The LiCl is believed to solubilize the organozinc halide product, preventing it from passivating the metal surface and thus promoting a faster, higher-yielding reaction. ijmpronline.com For aryl iodides, these reactions can often be conducted at moderately elevated temperatures (e.g., 50 °C) to achieve good yields. nih.gov Catalytic amounts of other additives, such as indium trichloride (B1173362) (InCl₃), have also been shown to promote the zinc insertion into aryl iodides. nih.gov
| Biphenyl Precursor | Zinc Source/Activator | Solvent | Conditions | Yield |
| Aryl Iodide | Zn powder, LiCl | THF | 25-50 °C | High |
| Aryl Iodide | Zn powder, InCl₃ (3 mol%), LiCl (30 mol%) | THF | 50 °C | up to 95% nih.gov |
| Aryl Bromide | Zn powder, In(acac)₃ (3 mol%), LiCl (150 mol%) | THF | 50 °C, 2-18 h | Good nih.gov |
This table summarizes findings for direct zinc insertion into aryl halides, which is applicable to the 2-iodobiphenyl system.
Iodine-Zinc Exchange with Organozinc Reagents
An alternative to direct metal insertion is the exchange reaction between an aryl iodide and a dialkylzinc reagent, such as diethylzinc (B1219324) (Et₂Zn) or diisopropylzinc (B128070) (iPr₂Zn). nih.gov These reactions can be sluggish and may require an excess of the dialkylzinc reagent. However, the reaction rate can be significantly enhanced by the addition of a catalytic amount of a transition metal salt, such as copper(I) iodide (CuI). nih.gov For instance, the presence of just 0.3 mol% of CuI can dramatically reduce the amount of Et₂Zn required and double the reaction rate for an iodine-zinc exchange on an alkyl iodide, a principle that extends to aryl systems. nih.gov More recent developments have introduced highly reactive dialkylzinc reagents complexed with lithium alkoxides, which can perform iodine-zinc exchanges on sensitive substrates under very mild conditions and with short reaction times. nih.govuni-muenchen.de
These methodologies provide a robust toolkit for the synthesis of this compound, allowing chemists to choose a route that best accommodates the desired scale, functional group tolerance, and available starting materials.
Properties
IUPAC Name |
iodozinc(1+);phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.HI.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJVAKOEBBUCEC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Properties and Synthesis of 2 Biphenylzinc Iodide
Physicochemical Properties
This compound is typically handled as a solution. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₉IZn |
| Molecular Weight | 345.51 g/mol |
| Appearance | Solution |
| CAS Number | 738580-35-3 |
Data sourced from Santa Cruz Biotechnology and Chemsrc. chemsrc.comscbio.cn
Synthesis of this compound
The synthesis of organozinc halides like this compound is most commonly achieved through the direct oxidative addition of an organic halide to zinc metal. researchgate.net In the case of this compound, this involves the reaction of 2-iodobiphenyl (B1664525) with activated zinc metal.
The activation of the zinc metal is a critical step to ensure a successful reaction. This can be achieved through various methods, including the use of a zinc-copper couple or by producing highly reactive Rieke zinc via the reduction of zinc chloride. wikipedia.org The reaction is typically carried out under inert atmospheric conditions due to the sensitivity of organozinc compounds to air and moisture. wikipedia.org The choice of solvent can also significantly influence the reaction rate and success, with polar aprotic solvents like THF and DMSO often being employed. nih.gov The addition of activating agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride can also facilitate the formation of the organozinc reagent. wikipedia.orgresearchgate.net
Applications of 2 Biphenylzinc Iodide in Cross Coupling Reactions
Role in Negishi Cross-Coupling Reactions
The Negishi coupling is a powerful reaction that forms a new carbon-carbon bond by coupling an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgacs.org this compound serves as an excellent nucleophilic partner in these reactions, allowing for the efficient introduction of the 2-biphenyl group.
A key step in the catalytic cycle is the transmetalation of the organic group from the zinc to the palladium center. wikipedia.org For alkylzinc species, the presence of halide ions is often necessary to form a more reactive "zincate" species. wikipedia.org The high functional group tolerance of the Negishi coupling makes it a highly valuable method for the synthesis of complex molecules. researchgate.net
Utility in Other Palladium-Catalyzed Cross-Coupling Methodologies
Beyond the Negishi coupling, this compound can be employed in other palladium-catalyzed cross-coupling reactions. The fundamental principle remains the same: the organozinc reagent acts as the nucleophile, transferring its biphenyl (B1667301) group to an electrophilic partner via a palladium catalyst. The specific reaction conditions, including the choice of palladium catalyst, ligands, and solvents, can be tailored to optimize the yield and selectivity for a particular substrate.
Catalytic Applications of 2 Biphenylzinc Iodide in Cross Coupling Reactions
Negishi Cross-Coupling with 2-Biphenylzinc Iodide
The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. nih.gov This reaction is distinguished by its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. nih.gov
Palladium-catalyzed Negishi cross-coupling is a cornerstone of modern synthetic chemistry, prized for its high yields and broad substrate scope. nih.govorganic-chemistry.org In this context, this compound serves as the nucleophilic partner, transferring its biphenyl (B1667301) group to an organic electrophile. The general mechanism commences with the oxidative addition of the organic halide (R-X) to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with the organozinc reagent (in this case, this compound) and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov
The reaction is compatible with a wide array of organic halides, including iodides, bromides, chlorides, and triflates, and tolerates various functional groups such as esters, amides, and nitriles. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high efficiency. Commonly used catalyst systems include Pd₂(dba)₃ with phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃). nih.gov While specific data for this compound is not extensively detailed, the reactivity of arylzinc halides is well-established. For instance, the coupling of various arylzinc halides with alkyl halides demonstrates the versatility of this method. nih.gov
Table 1: Palladium-Catalyzed Negishi Cross-Coupling of Arylzinc Halides with Alkyl Halides This table presents data for analogous arylzinc reagents to illustrate the general reactivity in palladium-catalyzed Negishi cross-coupling.
| Arylzinc Halide | Alkyl Halide | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| Phenylzinc Iodide | 1-Iodooctane | 2% Pd₂(dba)₃ / 8% PCy₃ / NMI | 1-Phenyloctane | 85 |
| 4-Tolylzinc Chloride | 1-Bromohexane | 2% Pd₂(dba)₃ / 8% PCy₃ / NMI | 1-(p-Tolyl)hexane | 81 |
Data sourced from analogous reactions to illustrate the general scope.
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for Negishi cross-coupling reactions. nih.gov Nickel complexes, in both Ni(0) and Ni(II) oxidation states, such as Ni(PPh₃)₄ and Ni(acac)₂, are effective catalysts for forming carbon-carbon bonds with organozinc reagents. nih.gov
The synthesis of functionalized benzonitriles can be achieved through nickel-catalyzed cyanation reactions. While the direct cyanation of aryl halides using a cyanide source like zinc cyanide (Zn(CN)₂) is a common approach, the Negishi-type cross-coupling of an organozinc reagent with a cyanide source is also a viable, though less documented, pathway. nih.govnih.gov In such a reaction, this compound would act as the arylating agent, coupling with a cyanide moiety under nickel catalysis to form 2-cyanobiphenyl. This method allows for the introduction of the nitrile group into complex molecules under relatively mild conditions. The reaction is compatible with various functional groups, making it a useful tool for the late-stage functionalization of organic molecules. nih.gov
Table 2: Nickel-Catalyzed Cyanation of Aryl Halides This table illustrates the synthesis of benzonitriles from aryl halides, a related transformation.
| Aryl Halide | Cyanide Source | Nickel Catalyst | Ligand | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodotoluene | Zn(CN)₂ | NiCl₂·6H₂O | - | 4-Methylbenzonitrile | 88 |
| 1-Bromo-4-methoxybenzene | Zn(CN)₂ | Ni(acac)₂ | dppf | 4-Methoxybenzonitrile | 92 |
Data sourced from analogous reactions to illustrate the general scope.
Nickel-catalyzed cross-coupling reactions of this compound with a variety of electrophiles enable the synthesis of a diverse range of substituted biphenyls. nih.gov This includes coupling with other aryl halides to generate terphenyls and higher-order polyphenylenes, which are of interest in materials science. Furthermore, coupling with alkenyl halides provides access to biphenyl-substituted alkenes, while reactions with alkyl halides lead to alkylated biphenyls. The use of nickel catalysis is particularly advantageous for reactions involving less reactive electrophiles, such as aryl chlorides. thieme-connect.de The choice of ligand is critical in controlling the reactivity and selectivity of these transformations. youtube.com
Nickel-Catalyzed Cross-Coupling Reactions
Copper-Mediated Transformations Involving this compound
Copper-catalyzed reactions represent another important class of transformations in organic synthesis, offering unique reactivity profiles compared to palladium and nickel.
The introduction of a trifluoromethyl (CF₃) group into an aromatic ring can significantly alter the physicochemical properties of a molecule, often enhancing its metabolic stability and lipophilicity. Copper-mediated trifluoromethylation of aryl iodides is a well-established method for achieving this transformation. youtube.comacs.org The reaction typically involves a copper(I) salt, a ligand such as 1,10-phenanthroline, and a trifluoromethylating agent like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or potassium (trifluoromethyl)trimethoxyborate. acs.org
In this reaction, the aryl iodide is the substrate that undergoes trifluoromethylation, rather than the organozinc reagent. Therefore, this compound would not be a direct reactant in the typical copper-mediated trifluoromethylation of an aryl compound. However, this methodology is highly relevant as it can be applied to iodobiphenyl substrates, which can be synthesized via Negishi coupling using this compound. For instance, coupling of this compound with diiodo-arenes could provide a substrate for a subsequent copper-mediated trifluoromethylation.
The reaction is believed to proceed through the formation of a [(L)Cu-CF₃] complex. youtube.com This complex then reacts with the aryl iodide in a process that may involve oxidative addition and reductive elimination, although the precise mechanism can vary. These reactions are known to be compatible with a range of functional groups. youtube.com
Table 3: Copper-Mediated Trifluoromethylation of Aryl Iodides This table presents data for the trifluoromethylation of various aryl iodides, illustrating the scope of this transformation.
| Aryl Iodide | Trifluoromethylating Agent | Copper Source/Ligand | Product | Yield (%) |
|---|---|---|---|---|
| 1-Iodo-4-nitrobenzene | TMSCF₃ | CuI / 1,10-phenanthroline | 4-Nitrobenzotrifluoride | 95 |
| 4-Iodoanisole | K[CF₃B(OMe)₃] | CuCl / 1,10-phenanthroline | 4-Methoxybenzotrifluoride | 89 |
Data sourced from analogous reactions to illustrate the general scope. youtube.comacs.org
Spectroscopic and Computational Elucidation of 2 Biphenylzinc Iodide Behavior
Spectroscopic Techniques in Elucidating Molecular Structure and Dynamics of Organozinc Species
Spectroscopic techniques are fundamental tools for the direct observation of organometallic species in solution, offering a window into their structure and behavior without the need for crystallization. acs.org While techniques like X-ray crystallography provide precise structural data for solid-state compounds, methods such as Nuclear Magnetic Resonance (NMR), infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial for characterizing reactive intermediates in their native solution environment. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organozinc compounds and for monitoring their reactions in real-time. mdpi.com ¹H and ¹³C NMR provide detailed information about the carbon framework of the organic ligand, while heteronuclear NMR, including the less common ⁶⁷Zn NMR, can offer direct insights into the metallic center. chemrxiv.org
For a compound like 2-biphenylzinc iodide, ¹H NMR spectroscopy would be instrumental in confirming the structure of the biphenyl (B1667301) ligand and observing any changes in its chemical environment upon coordination to the zinc center. Shifts in the aromatic proton signals can indicate the extent of electron donation to the metal. Similarly, ¹³C NMR spectroscopy can reveal shifts in the carbon resonances, particularly the ipso-carbon directly bonded to zinc, which is sensitive to the nature of the carbon-zinc bond. mdpi.com
While specific NMR data for this compound is not extensively reported in the literature, data for analogous organozinc halides and related species show characteristic features. For instance, the formation of organozinc reagents can be monitored by the disappearance of the starting organic halide signals and the appearance of new, distinct resonances for the organozinc product. researchgate.net Furthermore, NMR techniques such as Diffusion Ordered Spectroscopy (DOSY) can be employed to study the aggregation of organozinc species in solution, providing insights into the formation of dimers, trimers, or higher-order aggregates.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Related Organozinc Compounds
| Compound/Fragment | Nucleus | Representative Chemical Shift (ppm) | Notes |
| Aryl Protons (in Aryl-ZnX) | ¹H | 7.0 - 8.5 | Chemical shifts are influenced by the solvent and the nature of the halide. |
| Ipso-Carbon (Aryl-C -ZnX) | ¹³C | 140 - 160 | The chemical shift is sensitive to the electronic environment of the C-Zn bond. |
| Other Aromatic Carbons | ¹³C | 120 - 140 | Shifts are comparable to the parent arene but can be perturbed by the ZnX group. |
Note: The values presented are representative and can vary based on the specific compound, solvent, and experimental conditions. Specific data for this compound is not available in the cited literature.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides critical information about the bonding within a molecule by probing its vibrational modes. In the context of this compound, IR spectroscopy can be used to identify characteristic vibrations of the biphenyl ligand and, more importantly, to detect the formation of the carbon-zinc bond. The C-Zn stretching frequency, typically found in the far-IR region, is a direct indicator of the bond strength. Changes in the vibrational frequencies of the aromatic rings of the biphenyl group upon coordination to zinc can also provide evidence of ligand-metal interaction.
Electronic spectroscopy, specifically UV-Visible spectroscopy, probes the electronic transitions within a molecule. While the biphenyl ligand itself has characteristic π-π* transitions, the formation of the organozinc compound can lead to the appearance of new charge-transfer bands. These charge-transfer-to-solvent (CTTS) transitions, where an electron is excited from the organozinc moiety to the surrounding solvent molecules, can be sensitive to the solvent environment and the nature of the organozinc species. nih.gov
Table 2: Representative Vibrational and Electronic Spectroscopic Data for Related Systems
| Spectroscopic Technique | Feature | Typical Wavenumber/Wavelength | Significance |
| IR/Raman Spectroscopy | C-Zn Stretch | 200 - 500 cm⁻¹ | Direct probe of the carbon-zinc bond strength. |
| IR/Raman Spectroscopy | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Characteristic of the biphenyl ligand. |
| IR/Raman Spectroscopy | Aromatic Ring Vibrations | 1400 - 1600 cm⁻¹ | Can shift upon coordination to zinc. |
| UV-Visible Spectroscopy | π-π* Transitions | 200 - 300 nm | Associated with the aromatic biphenyl ligand. |
| UV-Visible Spectroscopy | Charge-Transfer Bands | > 300 nm | Can indicate the formation of the organozinc complex. |
Note: The values presented are representative and can vary based on the specific compound, solvent, and experimental conditions. Specific data for this compound is not available in the cited literature.
Computational Methods for Mechanistic Insights in Organozinc Chemistry
Computational chemistry has emerged as an indispensable tool for elucidating the complex mechanisms of reactions involving organozinc reagents. acs.org By modeling the electronic structure and energy of molecules, computational methods can provide detailed insights into transition states, reaction intermediates, and the role of the solvent, which are often difficult or impossible to observe experimentally. acs.orgrsc.org
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. mdpi.com In the study of organozinc chemistry, DFT calculations are frequently employed to map out the potential energy surfaces of reactions, allowing for the identification and characterization of transition states and intermediates. researchgate.net This is particularly valuable for understanding the mechanisms of reactions such as Negishi cross-coupling, where organozinc reagents like this compound are key components.
DFT calculations can be used to model the geometry of the reactants, products, and any transient species along the reaction pathway. By calculating the energies of these species, activation barriers and reaction enthalpies can be determined, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, DFT studies have been used to investigate the role of solvent molecules and additives like lithium chloride in stabilizing transition states and promoting reactions involving organozinc halides. rsc.org While specific DFT calculations on this compound are not readily found in the literature, studies on similar aryl-zinc halides provide a framework for how such investigations would be conducted.
While DFT calculations provide valuable information about the energetics of individual molecules, Molecular Dynamics (MD) simulations are essential for understanding the behavior of these molecules in the condensed phase, particularly in solution. acs.orgchemrxiv.org MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.
For this compound in a solvent like THF, MD simulations can be used to study its solvation structure, including the number and arrangement of solvent molecules around the zinc center. acs.orgchemrxiv.org This is crucial as the coordination of solvent molecules can significantly impact the reactivity of the organozinc reagent. Ab initio molecular dynamics (AIMD), which combines MD with electronic structure calculations (often DFT), offers a particularly accurate way to model these systems, as it explicitly treats the electronic polarization and charge transfer effects between the solute and the solvent. mdpi.comacs.orgresearchgate.net
MD simulations are also invaluable for studying the aggregation of organozinc species in solution. They can help to elucidate the structures of dimers, trimers, and larger clusters, and to understand the dynamic equilibria between these different aggregated forms. doi.org This information is critical for interpreting experimental data and for building accurate kinetic models of reactions involving organozinc reagents.
Future Directions and Research Perspectives for 2 Biphenylzinc Iodide Chemistry
Development of Novel Synthetic Pathways
The preparation of 2-biphenylzinc iodide is a critical first step that dictates its accessibility and utility. Future research is expected to focus on developing more efficient, robust, and functional-group-tolerant synthetic routes.
Current methods for generating arylzinc halides often involve the direct insertion of zinc metal into the corresponding aryl halide. researchgate.netwikipedia.org However, these methods can sometimes be sluggish and require activation of the zinc. nih.govacs.org Future research could explore alternative and more efficient pathways:
Cobalt-Catalyzed Synthesis: The use of cobalt catalysis in the presence of a sacrificial zinc anode has shown promise for the preparation of arylzinc compounds from aryl halides under mild conditions. organic-chemistry.orgnih.gov Investigating this electrochemical method for the synthesis of this compound from 2-iodobiphenyl (B1664525) could offer a more efficient and scalable process.
Flow Chemistry Approaches: Continuous flow technologies are increasingly being adopted for the synthesis of organometallic reagents due to enhanced safety, scalability, and control over reaction parameters. researchgate.netdntb.gov.ua Developing a continuous flow process for the synthesis of this compound could provide a safer and more reproducible supply of this reagent for subsequent applications.
Mechanistic Insights for Optimization: A deeper understanding of the mechanism of zinc insertion into the carbon-iodine bond of 2-iodobiphenyl is crucial for optimizing reaction conditions. nih.govnih.gov Studies focusing on the role of solvents, additives like lithium chloride, and the nature of the zinc surface could lead to more reliable and efficient synthetic protocols. nih.govrsc.org
| Synthetic Pathway | Potential Advantages | Key Research Focus |
| Cobalt-Catalyzed Electrochemical Synthesis | Mild reaction conditions, high efficiency, scalability. | Optimization of electrode materials, supporting electrolytes, and ligands. |
| Continuous Flow Synthesis | Enhanced safety, reproducibility, and scalability. | Reactor design, optimization of flow rates, temperature, and residence times. |
| Mechanistically-Informed Optimization | Improved yields, reduced reaction times, and broader substrate scope. | In-situ spectroscopic studies, computational modeling of reaction intermediates. |
Expansion of Catalytic Applications beyond Established Methodologies
The primary application of this compound is in Negishi cross-coupling reactions to form carbon-carbon bonds. researchgate.netrsc.org Future research should aim to expand its catalytic utility into new domains of organic synthesis.
The biphenyl (B1667301) moiety offers unique steric and electronic properties that could be exploited in various catalytic transformations. Potential areas for expansion include:
Iron-Catalyzed Cross-Coupling: While palladium is the dominant catalyst in Negishi reactions, there is a growing interest in using more earth-abundant and less toxic metals like iron. rsc.org Investigating the use of this compound in iron-catalyzed cross-coupling reactions could provide a more sustainable alternative for the synthesis of biaryl compounds. organic-chemistry.org
Tandem Reactions: The development of tandem or domino reactions, where multiple bond-forming events occur in a single pot, is a key goal in modern organic synthesis. rsc.org Designing tandem processes that utilize this compound as a key intermediate could lead to the rapid construction of complex molecular architectures.
Uncatalyzed and Novel Couplings: Research into uncatalyzed cross-coupling reactions of organozinc reagents with highly electrophilic partners is an emerging area. researchgate.net Exploring the reactivity of this compound under such conditions could lead to new and simplified synthetic methods.
| Catalytic Application | Potential Innovation | Research Direction |
| Iron-Catalyzed Cross-Coupling | Sustainable and cost-effective synthesis of biaryls. | Development of suitable iron catalysts and reaction conditions. |
| Tandem Reactions | Increased synthetic efficiency and molecular complexity. | Design of novel reaction sequences initiated by this compound. |
| Uncatalyzed Couplings | Simplified and atom-economical bond formations. | Identification of highly reactive electrophilic partners for this compound. |
Exploration of Stereoselective Transformations
The introduction of chirality is a cornerstone of modern drug discovery and materials science. Future research on this compound should increasingly focus on its application in stereoselective reactions.
While the direct use of this compound in asymmetric synthesis is not well-established, its potential in this area is significant. Key research avenues include:
Catalyst-Controlled Stereoselectivity: The development of chiral catalysts that can control the stereochemical outcome of reactions involving this compound is a major goal. nih.gov This could involve the use of chiral ligands on the metal catalyst in cross-coupling reactions or the development of chiral organocatalysts that can interact with the organozinc reagent. nih.gov
Diastereoselective Reactions: In molecules that already contain a stereocenter, the introduction of the 2-biphenyl group using this compound could be directed by the existing chirality, leading to diastereoselective transformations. Understanding the factors that control this diastereoselectivity will be crucial for synthetic planning.
Synthesis of Atropisomeric Biaryls: The biphenyl scaffold is a classic example of atropisomerism, where restricted rotation around the central carbon-carbon single bond leads to chiral, non-superimposable conformers. Developing methods to control the atroposelective synthesis of biaryls using this compound would be a significant advancement.
| Stereoselective Approach | Desired Outcome | Research Strategy |
| Chiral Catalysis | Enantiomerically enriched products. | Design and screening of chiral ligands and organocatalysts. |
| Diastereoselective Synthesis | Control over the formation of specific diastereomers. | Substrate-controlled reactions and mechanistic studies. |
| Atroposelective Synthesis | Synthesis of single atropisomers of biaryl compounds. | Development of chiral catalysts or auxiliaries for rotational control. |
Investigation of Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic processes. cas.org Future research on this compound should prioritize the development of more environmentally benign methodologies.
Key areas for advancing the green chemistry profile of reactions involving this compound include:
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research into conducting reactions with this compound in more sustainable solvents, such as water or bio-derived solvents, is highly desirable. rsc.orgdigitellinc.com
Catalysis with Earth-Abundant Metals: As mentioned earlier, replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron or copper would significantly improve the sustainability of cross-coupling reactions. rsc.orgnumberanalytics.com
Atom Economy and Waste Reduction: Designing reactions that maximize the incorporation of all starting materials into the final product (high atom economy) and minimize waste generation is a fundamental principle of green chemistry. preprints.org This can be achieved through the development of more efficient catalytic systems and by avoiding the use of stoichiometric reagents and protecting groups.
| Green Chemistry Principle | Application to this compound Chemistry | Research Goal |
| Safer Solvents and Auxiliaries | Performing reactions in water, ionic liquids, or bio-based solvents. | Develop robust and efficient protocols in sustainable media. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | Explore bio-based routes to 2-iodobiphenyl. |
| Catalysis | Employing catalysts based on earth-abundant metals like iron or copper. | Replace palladium with more sustainable and economical alternatives. |
| Designing for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Develop highly active catalysts that operate under mild conditions. |
Advanced Mechanistic Studies to Guide Reagent Design
A thorough understanding of the reaction mechanisms underlying the formation and reactivity of this compound is essential for rational reagent design and the development of new applications.
Future mechanistic investigations should leverage a combination of experimental and computational techniques to provide a detailed picture of the key steps involved in its reactions.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, transition states, and the role of solvents and ligands. rsc.org This can provide valuable insights that are difficult to obtain experimentally and can guide the design of new catalysts and reaction conditions.
In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and fluorescence microscopy can be used to monitor reactions in real-time and identify reactive intermediates. nih.govescholarship.org This information is crucial for elucidating reaction mechanisms and understanding the factors that control reactivity and selectivity.
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can provide quantitative information about reaction rates and the influence of various parameters, such as reactant concentrations, temperature, and catalyst loading.
| Mechanistic Tool | Information Gained | Impact on Research |
| Computational Chemistry | Energetics of reaction pathways, structures of intermediates. | Rational design of catalysts and prediction of reactivity. |
| In-situ Spectroscopy | Identification and characterization of transient species. | Elucidation of reaction mechanisms and catalyst deactivation pathways. |
| Kinetic Analysis | Quantitative understanding of reaction rates and orders. | Optimization of reaction conditions for efficiency and selectivity. |
Q & A
Basic: What are the recommended synthetic protocols for preparing 2-Biphenylzinc iodide, and how can purity be optimized?
This compound is typically synthesized via transmetallation or direct insertion reactions. A common method involves reacting 2-biphenyl lithium or Grignard reagents with zinc iodide under anhydrous conditions. To optimize purity:
- Use rigorously dried solvents (e.g., THF, Et₂O) and inert atmospheres (Ar/N₂) to prevent hydrolysis or oxidation .
- Monitor reaction progress via TLC or in situ spectroscopy (e.g., IR for Zn–C bond formation).
- Purify via recrystallization in non-polar solvents (hexane/toluene mixtures) or column chromatography to remove unreacted starting materials .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify biphenyl ligand integrity and absence of protonated impurities. Zinc-bound carbons may show deshielding .
- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural confirmation, including bond lengths (Zn–I, Zn–C) and coordination geometry .
- Elemental Analysis : Quantify C, H, Zn, and I to validate stoichiometry .
Advanced: How does this compound participate in cross-coupling reactions, and what factors influence its catalytic efficiency?
In cross-coupling (e.g., Negishi reactions), the compound acts as a transmetallation agent. Efficiency depends on:
- Solvent Polarity : Low-polarity solvents (e.g., THF) stabilize the organozinc intermediate, enhancing reactivity .
- Additives : LiCl or MgBr₂ can increase solubility and stabilize transition states .
- Substrate Steric Effects : Bulky substituents on the biphenyl ligand may hinder electron transfer; kinetic studies (UV-Vis monitoring) help optimize ligand design .
Advanced: What are the stability challenges of this compound under varying experimental conditions?
- Thermal Stability : Decomposition above 80°C releases biphenyl and zinc iodide; differential scanning calorimetry (DSC) identifies safe operating ranges .
- Moisture Sensitivity : Hydrolysis produces Zn(OH)I and biphenyl; Karl Fischer titration quantifies trace water in solvents .
- Oxidative Degradation : Exposure to O₂ forms zinc oxides; inert-atmosphere gloveboxes (<1 ppm O₂) are essential for long-term storage .
Data Contradictions: How can researchers resolve discrepancies in reported reactivity or spectroscopic data for this compound?
- Reproducibility Checks : Standardize synthetic protocols (e.g., stoichiometry, reaction time) and cross-validate with independent techniques (e.g., XRD vs. NMR) .
- Uncertainty Quantification : Report measurement errors (e.g., ±0.01 Å in XRD bond lengths) and use statistical tools (e.g., error propagation in kinetic studies) .
- Computational Modeling : DFT calculations predict electronic structures and reaction pathways, aiding interpretation of conflicting experimental results .
Experimental Design: How to design a kinetic study for this compound’s reactivity in C–C bond formation?
- Variable Control : Fix temperature (e.g., 25°C) and solvent while varying electrophile concentration.
- In Situ Monitoring : Use UV-Vis spectroscopy to track absorbance changes at λ ≈ 300 nm (associated with Zn–C bond cleavage) .
- Data Analysis : Apply pseudo-first-order kinetics and Arrhenius plots to derive activation parameters (ΔH‡, ΔS‡) .
Advanced: Can this compound be integrated into hybrid materials, and what analytical methods assess its compatibility?
- Composite Synthesis : Co-assemble with metal oxides (e.g., TiO₂) via sol-gel methods; SEM/EDX confirms uniform Zn distribution .
- Charge Transport Studies : Hall-effect measurements quantify carrier mobility in thin films; compare with pure organozinc compounds .
- Stability Testing : Accelerated aging under UV light (Xe lamp) evaluates photochemical degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
